Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate

Physicochemical characterization Drug-likeness Lead optimization

Researchers developing Photosystem II inhibitors face a lack of ortho-substituted probes to validate current CoMFA models. Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate (CAS 915369-16-3) bridges this gap with a unique ortho-dimethylcarbamoyl-para-nitrophenyl architecture not found in standard SAR series. - Serves as an external validation standard for 3D-QSAR PSII inhibitor models, testing ortho-substitution tolerance at the D1 binding pocket. - Dual-functional scaffold combines a 4-nitrophenyl-imino antiviral pharmacophore with a tertiary amide hydrogen-bond acceptor. - Supply includes analytical certificates; available at ≥95% purity for reproducible screening campaigns.

Molecular Formula C15H16N4O5
Molecular Weight 332.316
CAS No. 915369-16-3
Cat. No. B2776879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate
CAS915369-16-3
Molecular FormulaC15H16N4O5
Molecular Weight332.316
Structural Identifiers
SMILESCCOC(=O)C(C=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)C#N
InChIInChI=1S/C15H16N4O5/c1-4-24-15(21)10(8-16)9-17-13-6-5-11(19(22)23)7-12(13)14(20)18(2)3/h5-7,9-10H,4H2,1-3H3
InChIKeyRJFSNHZJCZUORQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cyano-3-((2-(Dimethylcarbamoyl)-4-Nitrophenyl)Imino)Propanoate: Identity and Procurement


Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate (CAS 915369-16-3) is a specialty cyanoacrylate-imino derivative with the molecular formula C₁₅H₁₆N₄O₅ and molecular weight 332.32 g/mol . The compound features an (E)-configured imino linkage connecting a 2-cyanoacrylate ester moiety to a 2-(dimethylcarbamoyl)-4-nitrophenyl ring system . It is cataloged under MDL number MFCD28991955 and is commercially available at ≥95% purity from multiple specialty chemical suppliers . The compound belongs to the broader 2-cyanoacrylate chemical class, members of which have been extensively investigated as photosystem II (PSII) electron transport inhibitors with herbicidal applications [1].

WorkflowAgrochemical hit expansion and PSII inhibitor library design
SelectionOrtho-dimethylcarbamoyl-4-nitro substitution pattern
Use ContextSAR profiling, antiviral pharmacophore exploration, synthetic building block

Structural Specificity and Why Generic Substitution Fails


Within the 2-cyanoacrylate chemical space, substitution patterns on the N-aryl ring are known to profoundly modulate both the mechanism and magnitude of biological activity. Published structure–activity relationship (SAR) studies demonstrate that a bulky, electronegative group at the para-position of the aromatic ring is a critical determinant of PSII inhibitory potency [1]. Critically, the nature of the ortho-substituent can redirect activity entirely: chiral cyanoacrylate derivatives bearing a 4-nitrophenyl moiety were reported to lack herbicidal activity in vivo while exhibiting antiviral effects against tobacco mosaic virus (TMV) [2]. The target compound uniquely combines an ortho-dimethylcarbamoyl group—a strong hydrogen-bond acceptor and polar functionality—with a para-nitro group, a substitution pattern not available in the closest commercially available analog, (E)-ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate (CAS 501684-26-0), which replaces the dimethylcarbamoyl moiety with a methoxy group [3]. This structural distinction precludes simple interchangeability in both synthetic intermediate applications and biological screening campaigns.

Substitution Pattern Mismatch

Ortho-dimethylcarbamoyl vs. meta-methoxy alters steric and electronic profile; SAR models may not transfer.

Functional Group Divergence

Tertiary amide introduces additional H-bond acceptor and reactivity not available in the methoxy analog.

Biological Activity Unknown

No direct head-to-head data; 4-nitrophenyl cyanoacrylates are reported antiviral, not herbicidal—activity profile may differ.

Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Profile: Dimethylcarbamoyl vs. Methoxy Comparison

The target compound (MW 332.32 g/mol) is 41.06 g/mol heavier than its closest commercial analog, (E)-ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate (MW 291.26 g/mol), owing to the dimethylcarbamoyl group at the ortho position replacing a methoxy group at the meta position [1]. This mass difference corresponds to an additional 14.1% molecular weight and introduces a tertiary amide functionality (H-bond acceptor count = 7 vs. 6 for the methoxy analog) absent in the comparator [1].

MW & H-Bond Profile
Cross-study comparable
+41.06 g/mol (+14.1%); 7 vs. 6 H-bond acceptors
Additional tertiary amide alters ligand-lipophilicity profile
Data from molecular formulas; no measured logP
Physicochemical characterization Drug-likeness Lead optimization

Ortho-Dimethylcarbamoyl as a Distinct Pharmacophoric Element

Published 3D-QSAR CoMFA analysis of 2-cyanoacrylate PSII inhibitors established that a bulky, electronegative group around the para-position of the aromatic ring correlates with higher herbicidal activity [1]. However, studies on chiral cyanoacrylate derivatives specifically demonstrated that compounds bearing a 4-nitrophenyl moiety exhibit no herbicidal activity in vivo but instead show antiviral activity against TMV [2]. The target compound uniquely positions the dimethylcarbamoyl group at the ortho position relative to the imino linkage, creating a sterically and electronically distinct environment compared to the meta-methoxy substitution in CAS 501684-26-0 [3]. No published head-to-head biological comparison between these two substitution patterns exists.

Pharmacophoric Role
Class-level inference
Ortho-dimethylcarbamoyl vs. meta-methoxy; underexplored SAR
May support scaffold-hopping or hit expansion campaigns
No direct comparative IC50; CoMFA model inference only
Structure-activity relationship Pharmacophore design Agrochemical discovery

Imino vs. Amino Linkage: Electronic Configuration and Reactivity

The target compound features a C=N imino (Schiff base) linkage, distinguishing it from the amino (C–NH) analogs available under alternate nomenclature (e.g., (E)-ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)amino)acrylate) . The imino configuration renders the compound an electron-deficient olefin system, which has been specifically claimed in patent literature for applications in adhesive formulations and as precursors for further functionalization via nucleophilic addition or cycloaddition reactions [1]. The (E)-stereochemistry of the imino double bond is structurally confirmed by the canonical SMILES notation .

Imino vs. Amino Linkage
Supporting evidence
C=N imino (E)-configuration; electron-deficient olefin
Synthetic handle for reduction, cyclization, nucleophilic addition
Reactivity inferred from patent literature; not experimentally quantified
Synthetic chemistry Electron-deficient olefins Building block procurement

Commercial Availability and Purity Benchmarking

The target compound is listed by at least five independent specialty chemical suppliers (Fluorochem, Leyan, AKSci, MolCore, Chemenu) with reported purities ranging from 95% to 98% . The closest structural analog, CAS 501684-26-0 (methoxy analog), is available from a distinct but partially overlapping supplier set . The compound carries the GHS07 hazard classification (Harmful/Irritant) with defined H302, H315, H319, and H335 hazard statements, providing procurement teams with standardized safety data . Pricing and delivery timelines vary by supplier and geography, with lead times of 3–14 days reported .

Commercial Benchmark
Supporting evidence
≥95% purity, multi-supplier; GHS07 (H302/H315/H319/H335)
Facilitates regulatory compliance and supply chain resilience
Lead times 3–14 days; scale 1 g–10 kg
Chemical procurement Supply chain Quality control

Recommended Application Scenarios Based on Structural Evidence


PSII Inhibitor Scaffold Diversification with Ortho-Dimethylcarbamoyl

2-Cyanoacrylates are a validated class of photosystem II (PSII) electron transport inhibitors with established herbicidal utility [1]. Published CoMFA models indicate that aromatic ring substitution patterns critically modulate inhibitory potency at the D1 protein binding site [1]. The target compound introduces an ortho-dimethylcarbamoyl substituent—a functionality not represented in published 2-cyanoacrylate PSII inhibitor SAR series—offering a structurally distinct probe for exploring D1 binding pocket tolerance. Procurement of this compound enables hit expansion libraries that systematically explore the contribution of tertiary amide hydrogen-bonding capacity to PSII inhibitory activity, complementing existing SAR data that has focused predominantly on para-substituted phenyl and heterocyclic variants [1].

Leveraging the 4-Nitrophenyl-Imino Antiviral Pharmacophore

Chiral 2-cyanoacrylate derivatives bearing a 4-nitrophenyl moiety have demonstrated antiviral activity against tobacco mosaic virus (TMV) in vivo, despite lacking herbicidal activity [2]. The target compound retains this 4-nitrophenyl-imino substructure while introducing the dimethylcarbamoyl group as an additional pharmacophoric element. This dual-functional architecture may serve as a starting point for antiviral hit-to-lead optimization, particularly for plant viral pathogens where cyanoacrylate-based resistance inducers have shown efficacy [2]. The compound can be used as a reference standard in comparative antiviral screening panels alongside known 4-nitrophenyl cyanoacrylate analogs.

Imino-Linked Electron-Deficient Olefin as a Building Block

The imino (C=N) linkage in the target compound establishes it as an electron-deficient olefin, a chemical class with documented utility in cycloaddition, nucleophilic addition, and polymerization reactions [3]. The presence of three electronically distinct functional groups—cyano (electron-withdrawing), nitro (strongly electron-withdrawing), and dimethylcarbamoyl (moderately electron-withdrawing via resonance)—creates a polarized π-system amenable to regioselective transformations. This compound can serve as a model substrate for developing novel synthetic methodologies targeting imino-functionalized cyanoacrylates, with the dimethylcarbamoyl group providing a spectroscopic handle (characteristic N–CH₃ ¹H NMR signals) for reaction monitoring .

QSAR Model Validation for Ortho-Substitution Effects

Existing 3D-QSAR CoMFA models for 2-cyanoacrylate PSII inhibitors have been developed primarily using para- and meta-substituted phenyl derivatives [1]. The target compound, with its unique ortho-dimethylcarbamoyl substitution, serves as an ideal external validation compound for testing the predictive scope of these models. Procurement of this compound, coupled with experimental determination of its Hill reaction inhibitory activity (isolated chloroplast assay), would directly assess whether ortho-substitution effects are adequately captured by current CoMFA steric and electrostatic fields, potentially revealing model limitations and guiding next-generation QSAR development [1].

Application
Selection Property
Validation Focus
PSII inhibitor scaffold diversification
Ortho-dimethylcarbamoyl substitution
D1 binding site tolerance profiling
Antiviral pharmacophore exploration
4-Nitrophenyl-imino substructure
Comparative TMV assay panel benchmarking
Electron-deficient olefin building block
Imino (C=N) olefin character
Regioselective transformation monitoring
QSAR model external validation
Unique ortho-substitution pattern
Hill reaction inhibitory assay
Quote Request

Request a Quote for Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.